molecular formula C29H21N3O B13655080 4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde

4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde

Cat. No.: B13655080
M. Wt: 427.5 g/mol
InChI Key: SSSIULYPBLYCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is an organic compound with the molecular formula C29H21N3O and a molecular weight of 427.5 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two bis(4-(pyridin-4-yl)phenyl)amino groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde typically involves the reaction of 4-(pyridin-4-yl)aniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bis(4-(pyridin-4-yl)phenyl)amino)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C29H21N3O

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-pyridin-4-yl-N-(4-pyridin-4-ylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C29H21N3O/c33-21-22-1-7-27(8-2-22)32(28-9-3-23(4-10-28)25-13-17-30-18-14-25)29-11-5-24(6-12-29)26-15-19-31-20-16-26/h1-21H

InChI Key

SSSIULYPBLYCGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=C(C=C4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.